

Application Note: Cellular Profiling of N-(3-aminophenyl)-4-bromobenzamide

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)-4-bromobenzamide

CAS No.: 898170-52-0

Cat. No.: B2595776

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Executive Summary

N-(3-aminophenyl)-4-bromobenzamide is a small molecule benzanilide comprising a 4-bromobenzoyl "tail" and a 3-aminoaniline "head." In medicinal chemistry, it is primarily utilized to define the regiochemical requirements of zinc-dependent enzymes.

- **Primary Application (Epigenetics):** It serves as a negative control or selectivity probe for Class I HDAC inhibitors. The meta-position of the amine prevents effective chelation of the active site Zinc (Zn^{2+}) ion, contrasting with the high potency of ortho-amino analogs (e.g., Entinostat).
- **Secondary Application (Ion Channels):** Emerging literature identifies N-(3-aminophenyl)benzamide derivatives as modulators of TRPV2 channels, critical in macrophage migration and immune response.
- **Assay Focus:** This guide details protocols for validating Target Engagement (via Western Blot) and Cellular Viability, establishing the compound's baseline activity profile.

Biological Mechanism & SAR Logic

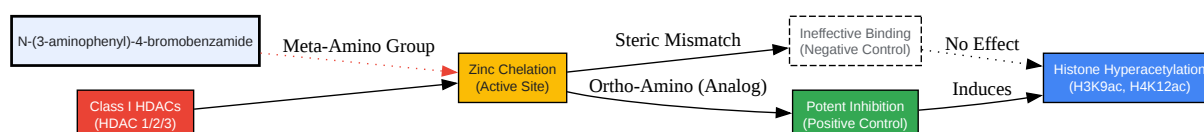
To understand the utility of this compound, one must analyze its binding mode relative to active drugs.

The "Ortho-Meta Switch" in HDAC Inhibition

Class I HDAC inhibitors (HDAC1, 2, [1][2] 3) typically require a Zinc-Binding Group (ZBG).

- Active Pharmacophore (Ortho): An amino group at the 2-position (ortho) of the aniline ring forms a bidentate chelate with the Zn^{2+} ion in the enzyme's catalytic pocket.
- Inactive/Weak Probe (Meta): **N-(3-aminophenyl)-4-bromobenzamide** places the amino group at the 3-position (meta). This steric shift disrupts Zn^{2+} chelation, rendering the molecule significantly less active.
- Utility: By comparing cellular responses between the ortho-analog (positive control) and this meta-analog, researchers confirm that observed effects are due to specific HDAC inhibition rather than non-specific toxicity.

Graphviz Visualization: The SAR Logic



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Caption: Logical flow demonstrating why the meta-amino structure serves as a specificity control in HDAC assays.

Experimental Protocols

Protocol A: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that **N-(3-aminophenyl)-4-bromobenzamide** does not induce histone hyperacetylation, distinguishing it from active HDAC inhibitors.

Materials:

- Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).
- Compound: **N-(3-aminophenyl)-4-bromobenzamide** (10 mM stock in DMSO).
- Positive Control: Entinostat (MS-275) or Vorinostat (SAHA).
- Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail + 1 μ M Trichostatin A (TSA) (Critical: TSA prevents deacetylation during lysis).

Workflow:

- Seeding: Plate cells at

cells/well in a 6-well plate. Incubate overnight.
- Treatment:
 - Treat cells with increasing concentrations of **N-(3-aminophenyl)-4-bromobenzamide** (1 μ M, 5 μ M, 10 μ M).
 - Treat separate wells with Positive Control (Entinostat, 1 μ M).
 - Vehicle Control: 0.1% DMSO.
- Incubation: Incubate for 18–24 hours. (Acetylation marks are stable but require time to accumulate).
- Harvesting:
 - Wash cells 1x with ice-cold PBS.
 - Add 150 μ L ice-cold Lysis Buffer (supplemented with TSA).
 - Scrape and collect lysate; sonicate briefly (3x 5 sec) to shear DNA.

- Western Blotting:
 - Load 20 µg protein per lane.
 - Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.
 - Loading Control: Anti-Total H3 or Anti-Actin.
- Analysis:
 - Expected Result: The Positive Control will show a dense, dark band for Acetyl-H3. The **N-(3-aminophenyl)-4-bromobenzamide** lanes should resemble the DMSO control (faint/no band), confirming lack of HDAC inhibition.

Protocol B: Cell Viability & Cytotoxicity Profiling (MTT/ATP)

Objective: To determine the non-specific cytotoxicity of the scaffold.

Materials:

- Assay: CellTiter-Glo® (Promega) or MTT Reagent.
- Plate: 96-well white-walled (for luminescence) or clear (for MTT).

Workflow:

- Seeding: Plate 3,000–5,000 cells/well in 90 µL media. Allow attachment (4–6 hours).
- Dosing: Prepare a 10-point dilution series of **N-(3-aminophenyl)-4-bromobenzamide** (Range: 100 µM down to 0.1 nM). Add 10 µL (10x conc) to wells.
- Duration: Incubate for 72 hours (standard cytotoxicity window).
- Readout:

- MTT: Add reagent, incubate 4h, solubilize crystals, read Absorbance at 570 nm.
- ATP (Glo): Add reagent, shake 2 min, read Luminescence.
- Calculation: Calculate

using a 4-parameter logistic regression.
 - Note: If

but the compound is used at 1 μ M in other assays, it is considered non-toxic at working concentrations.

Data Interpretation & Troubleshooting

Comparative Activity Table:

Assay Readout	Positive Control (Entinostat)	N-(3-aminophenyl)-4-bromobenzamide	Interpretation
HDAC1/2 IC50 (Cell-free)	< 500 nM	> 10,000 nM (Expected)	Validates lack of ZBG function.
Acetyl-H3 (Western)	Strong Induction (>10x)	No/Weak Induction (<2x)	Confirms cellular inactivity on HDACs.

| Cell Viability (IC50) | ~1–5 μ M (Cell dependent) | Variable (Likely >10 μ M) | If toxic, mechanism is likely non-epigenetic. |

Troubleshooting:

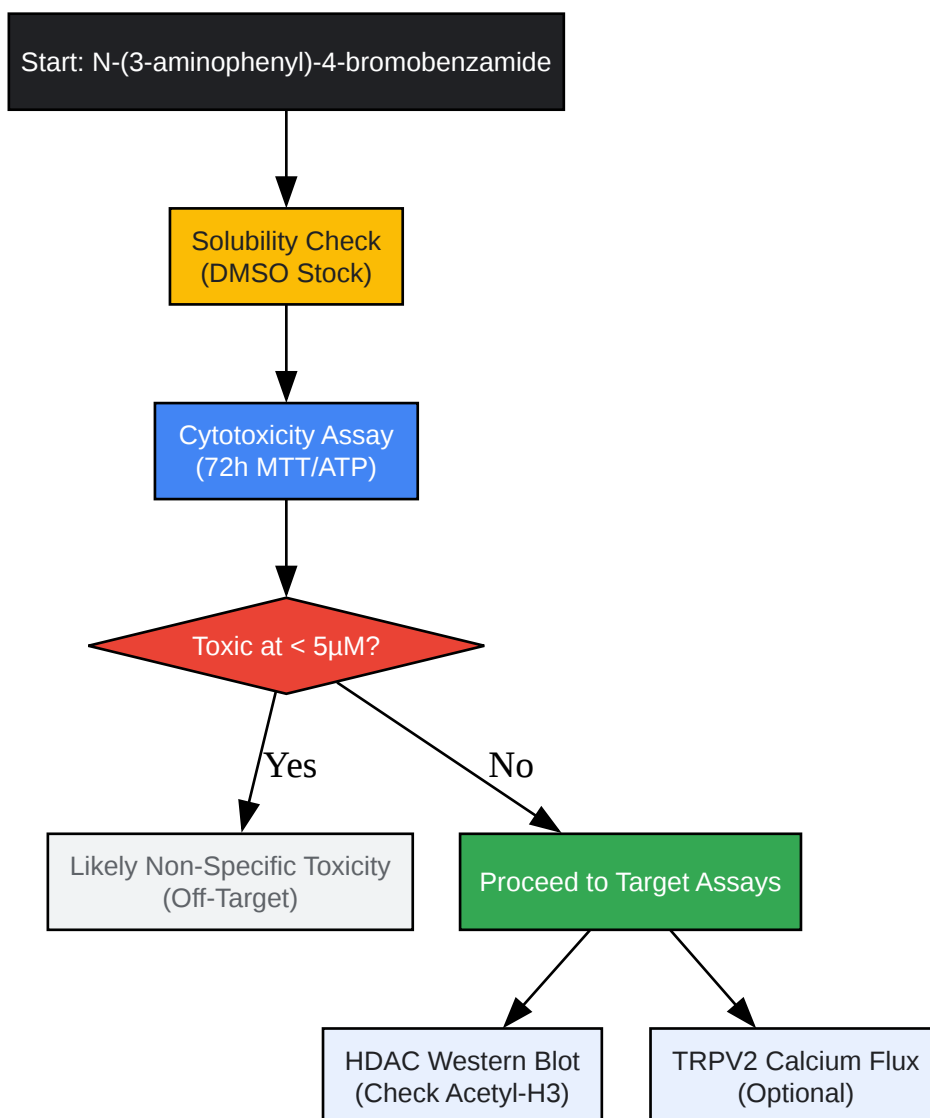
- Unexpected Acetylation: If **N-(3-aminophenyl)-4-bromobenzamide** induces acetylation, check for metabolic conversion. In rare cases, liver microsomes (if using hepatocytes) might hydroxylate the ring, creating an active metabolite.
- Precipitation: The 4-bromo group increases lipophilicity. Ensure DMSO concentration is kept at 0.1–0.5% and check for crystal formation in media at >10 μ M.

Advanced Workflow: TRPV2 Screening (Optional)

For researchers investigating the TRPV2 modulation potential (based on the scaffold's structural similarity to known blockers):

- Dye: Fluo-4 AM (Calcium Indicator).
- Stimulus: Cannabidiol (CBD) or 2-APB (non-specific agonists) to activate TRPV2.
- Method: Pre-incubate cells with **N-(3-aminophenyl)-4-bromobenzamide** (10 μ M) for 30 mins. Add Agonist. Measure Calcium flux via kinetic plate reader.
- Success Criteria: Reduction in peak calcium fluorescence compared to Agonist-only control indicates channel blockade.

Graphviz: Experimental Decision Tree



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Caption: Step-by-step decision matrix for characterizing the biological activity of the scaffold.

References

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